1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile
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Overview
Description
1-methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile is a member of indoles.
Scientific Research Applications
Corrosion Inhibition
Studies have identified compounds structurally related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile as effective corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been shown to inhibit mild steel corrosion in acidic environments, providing insights into their potential industrial applications (Verma et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of indolecarbonitriles, similar to the compound , are used in various reactions. A study describes the synthesis of novel 4H-pyrans, highlighting the diversity and adaptability of indolecarbonitrile compounds in chemical synthesis (Sivakumar et al., 2013).
Photophysical Studies
Indole derivatives, closely related to this compound, have been investigated for their photophysical properties. They are considered good candidates for fluorescent probes due to their high fluorescence quantum yields and sensitivity to different solvents (Pereira et al., 2010).
Medicinal Chemistry
Although information related to drug use and side effects is excluded as per the request, it's noteworthy to mention that indolecarbonitrile derivatives have been studied in the context of medicinal chemistry. For example, their role in inhibiting monoamine oxidase, which is significant in treating neurological disorders, has been explored (Chirkova et al., 2015).
Properties
Molecular Formula |
C17H14N2S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methyl-2-(phenylsulfanylmethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2S/c1-19-16-10-6-5-9-14(16)15(11-18)17(19)12-20-13-7-3-2-4-8-13/h2-10H,12H2,1H3 |
InChI Key |
XUTSPRNFWFULEQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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